3-methyl-1,4-OXAZEPANE
Overview
Description
3-methyl-1,4-oxazepane is a chemical compound with the molecular formula C6H13NO . It has a molecular weight of 115.18 . The compound is typically stored at room temperature and is in liquid form .
Synthesis Analysis
The synthesis of 1,4-oxazepane derivatives, which includes this compound, has been a subject of research in recent years . One common method involves the use of 1,2-amino alcohols and related compounds . The synthesis process often involves coupling, cyclization, and reduction reactions .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H13NO/c1-6-5-8-4-2-3-7-6/h6-7H,2-5H2,1H3 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
The synthesis of 1,4-oxazepane derivatives, including this compound, has seen significant developments in recent years . These advancements have been driven by the versatility of N-propargylamines, which are key building blocks in organic synthesis .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 115.18 .Scientific Research Applications
Enantioselective Synthesis
- 7-endo Selenocyclization Reactions: Enantiopure 1,4-oxazepane derivatives, important in organic chemistry, are synthesized through selenocyclofunctionalization. This process involves high yields and diastereoselection, crucial for specific pharmaceutical applications (Nieto, Andrés, & Pérez-Encabo, 2015).
Heterocyclic Compound Synthesis
- Synthesis with Anhydro-β-D-Hexopyranoses: 1,4-oxazepanes based on 1,6-anhydro-β-D-hexopyranoses have been synthesized, demonstrating their utility in creating complex molecular structures for various scientific applications (Trtek, Černý, Trnka, Buděšínský, & Císařová, 2004).
Organic Synthesis
- Development of 1,4-Oxazepane and 1,4-Diazepane Cores: N-Propargylamines, versatile in organic synthesis, are transformed into 1,4-oxazepane and 1,4-diazepane cores. This indicates their significant role in developing new organic compounds (Vessally, Hosseinian, Edjlali, Bekhradnia, & Esrafili, 2016).
Asymmetric Catalysis
- Asymmetric Mannich Addition: Organocatalytic asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines developed chiral tetrasubstituted C‒F stereocenters. This advancement highlights the importance of 1,4-oxazepane in enantioselective synthesis (Li, Lin, & Du, 2019).
Reductive Etherification
- Stereoselective Synthesis: Substituted 1,4-oxazepanes are produced through an intramolecular reductive etherification reaction, showing the importance of 1,4-oxazepane in the creation of structurally diverse molecules (Gharpure & Prasad, 2013).
Lipase-Catalyzed Synthesis
- Regioselective Lactamization: The synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid using lipase-catalyzed lactamization indicates its potential in enzymatic synthetic processes (Aurell, Karlsson, Pontén, & Andersen, 2014).
NMR Spectroscopy
- NMR High-Resolution Spectroscopy: 1,3-Oxazepane-4,7-diones compounds were analyzed using NMR techniques, emphasizing the role of 1,4-oxazepane in advanced spectroscopic studies (Mohammad, Osman, & Yeap, 2011).
Pharmaceutical Relevance
- Dopamine D4 Receptor Ligands: 1,4-oxazepane derivatives have been synthesized with selectivity for the dopamine D(4) receptor, showcasing their potential in developing antipsychotic medications (Audouze, Nielsen, & Peters, 2004).
Conformational Analysis
- 1H NMR Study of Conformational Differences: The stereochemistry of bicyclic oxazepane-type intermediates was determined, contributing to the understanding of molecular structures in pharmaceutical research (Glaser, Tarrant, & Bremner, 1997).
Safety and Hazards
The safety information for 3-methyl-1,4-oxazepane indicates that it is classified as dangerous . It has hazard statements H226, H302, H315, H318, H335, which indicate that it is flammable, harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Future Directions
Properties
IUPAC Name |
3-methyl-1,4-oxazepane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6-5-8-4-2-3-7-6/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXVNJUPCPLXJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1273564-68-3 | |
Record name | 3-methyl-1,4-oxazepane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.